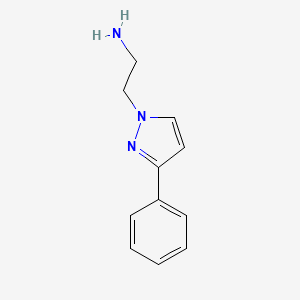

2-(3-Phenyl-pyrazol-1-yl)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJZYXZSZKPQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Phenyl Pyrazol 1 Yl Ethylamine and Its Analogues

Synthetic Routes to the Pyrazole (B372694) Core

The formation of the pyrazole ring is most commonly achieved through two principal methodologies: the condensation of a C3 component with a hydrazine (B178648) derivative and the 1,3-dipolar cycloaddition of a 1,3-dipole with a dipolarophile. These approaches provide robust and adaptable routes to the pyrazole nucleus.

Cyclocondensation Reactions

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a classic method known as the Knorr pyrazole synthesis, remains a direct and widely employed strategy for the preparation of pyrazoles. mdpi.comnih.govbeilstein-journals.orgnih.gov This approach involves the reaction of a β-dicarbonyl compound with a hydrazine derivative, leading to the formation of the pyrazole ring through a dehydration process.

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov For the synthesis of a 3-phenylpyrazole derivative, a suitable precursor would be a 1-phenyl-1,3-dicarbonyl compound. The reaction with a hydrazine derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, yields the corresponding pyrazole. The choice of the hydrazine derivative is crucial as it determines the substituent at the N1 position of the pyrazole ring.

A significant challenge in this synthesis is the potential for the formation of a mixture of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. mdpi.comnih.gov The regioselectivity of the reaction can be influenced by the reaction conditions, such as the solvent and the nature of the substituents on both reactants. nih.gov For instance, the use of aprotic dipolar solvents has been shown to improve regioselectivity in certain cases compared to polar protic solvents like ethanol. nih.gov

| Reactant 1 | Reactant 2 | Product(s) | Key Features |

| 1-Phenyl-1,3-butanedione | Hydrazine Hydrate | 3-Methyl-5-phenyl-1H-pyrazole | Formation of a single pyrazole isomer. |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | Mixture of 1,3-dimethyl-5-phenyl-1H-pyrazole and 1,5-dimethyl-3-phenyl-1H-pyrazole | Potential for regioisomer formation. beilstein-journals.org |

| Diethyl oxalate (B1200264) and substituted acetophenones | Phenylhydrazine | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | A multi-step synthesis starting with the in-situ generation of a 1,3-diketoester. nih.gov |

| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | A simple and high-yielding reaction. |

The mechanism of the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine is complex and can proceed through different pathways. researchgate.net The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

The regiochemical outcome of the reaction with substituted hydrazines is determined by which carbonyl group undergoes the initial nucleophilic attack. This can be influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH. researchgate.net For example, under acidic conditions, the reaction may proceed through a different intermediate than under neutral or basic conditions, potentially altering the ratio of the resulting regioisomers.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is another powerful and versatile method for the synthesis of the pyrazole core. nih.govnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or an alkene. nih.goviiardjournals.org

The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles. rsc.orgresearchgate.netacs.org This cycloaddition can proceed under thermal conditions and often provides high yields of the pyrazole product. rsc.orgresearchgate.net The use of α-diazocarbonyl compounds with alkynes can even be conducted under solvent-free conditions. rsc.orgresearchgate.net

A notable variation involves the in-situ generation of diazo compounds from N-tosylhydrazones. organic-chemistry.org The reaction of these in-situ generated diazo compounds with alkynyl bromides leads to the formation of 3,5-diaryl-4-bromo-1H-pyrazoles with good yields and high regioselectivity. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Product | Key Features |

| N-tosylhydrazones (in-situ diazo generation) | Terminal alkynes | 1,3,5-Trisubstituted pyrazoles | Efficient conversion of a wide range of substrates. organic-chemistry.org |

| α-Diazocarbonyl compounds | Phenylacetylene | Regioisomeric mixture of pyrazole derivatives | Smooth reactivity with electron-deficient alkynes. researchgate.net |

| Sulfoximine (B86345) diazo compounds | Dimethyl acetylenedicarboxylate | Pyrazolesulfoximines | A strategy to combine sulfoximine and pyrazole motifs. acs.org |

Nitrile imines, which are highly reactive 1,3-dipoles, readily undergo cycloaddition reactions with alkynes and alkenes to afford pyrazoles and pyrazolines, respectively. nih.govrsc.orgresearchgate.net Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides by treatment with a base, or photochemically from tetrazoles. nih.govresearchgate.net

The reaction of nitrile imines with terminal alkynes generally proceeds with high regioselectivity. nih.gov For instance, the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne surrogate, has been used for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov This method involves the formation of a bromopyrazoline intermediate which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov

| Nitrile Imine Source | Dipolarophile | Product | Key Features |

| Hydrazonoyl chlorides (with base) | α-Bromocinnamaldehyde (alkyne surrogate) | 1,3,4,5-Tetrasubstituted pyrazoles | Facile and regioselective synthesis. nih.gov |

| 2,5-Disubstituted tetrazoles (photochemical) | Alkynes | Pyrazole derivatives | A mild and atom-economical "photoclick chemistry" approach. researchgate.net |

| Hydrazonoyl halides (with base) | Ninhydrin-derived Morita–Baylis–Hillman carbonates | 1,3,5-Trisubstituted pyrazoles | Effective synthetic method with high yields. rsc.org |

[3+2] Cycloadditions involving Propargylamines or Vinylsulfonium Salts

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. ingentaconnect.comnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile.

A phosphine-free [3+2] cycloaddition reaction has been developed using substituted propargylamines as the dipolarophile with dialkyl azodicarboxylates. organic-chemistry.org This method efficiently produces functionalized pyrazoles with high selectivity at room temperature. organic-chemistry.org

More recently, vinylsulfonium salts have been established as effective partners in [3+2] cycloaddition reactions with nitrile imines, which are generated in situ from hydrazonoyl halides. organic-chemistry.orgacs.org This novel approach expands the utility of vinylsulfonium salts beyond their typical roles as Michael acceptors. organic-chemistry.org The reaction proceeds under mild conditions, demonstrates a broad substrate scope, and provides pyrazole derivatives in good to excellent yields with high regioselectivity. organic-chemistry.orgacs.org The process is particularly effective for creating fluoroalkyl pyrazole compounds. acs.org Computational studies using density functional theory (DFT) have provided insight into the reaction mechanism. bohrium.com

| Reactant Type | Key Features | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Propargylamines | Phosphine-free reaction with dialkyl azodicarboxylates. | Room temperature. | High | organic-chemistry.org |

| Vinylsulfonium Salts | Reacts with in situ generated nitrile imines. | Mild (e.g., K₂CO₃ in acetone (B3395972) at 30°C). | High regioselectivity. | organic-chemistry.orgacs.org |

Metal-Catalyzed Pyrazole Formation

Metal catalysis offers efficient and selective pathways to pyrazole synthesis, often under environmentally benign conditions. Catalysts based on ruthenium, copper, palladium, and iron have been successfully employed.

Ruthenium complexes are effective catalysts for the acceptorless dehydrogenative coupling (ADC) of 1,3-diols with arylhydrazines to form pyrazoles. organic-chemistry.orgacs.orgresearchgate.net This method is considered a green chemical process as its only byproducts are water and hydrogen gas. organic-chemistry.orgacs.org A catalytic system comprising Ru₃(CO)₁₂ and an N-heterocyclic carbene (NHC)-diphosphine ligand has been shown to be highly effective, featuring low catalyst loading, high selectivity, and a wide substrate scope. organic-chemistry.orgacs.org By adjusting the base and temperature, the reaction can be selectively directed to produce either pyrazoles or 2-pyrazolines. organic-chemistry.org Another effective system utilizes RuH₂(PPh₃)₃CO with Xantphos and acetic acid for the hydrogen transfer from 1,3-diols in the presence of hydrazines, which circumvents the need for unstable 1,3-dicarbonyl precursors. organic-chemistry.org

Copper-catalyzed reactions provide a mild and convenient route to a broad range of pyrazole derivatives from β,γ-unsaturated hydrazones. organic-chemistry.orgnih.govacs.org This aerobic oxidative cyclization is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization accompanied by the cleavage of the C=C bond. organic-chemistry.orgnih.gov The reaction demonstrates operational simplicity and tolerates a wide array of functional groups. organic-chemistry.orgacs.org Optimized conditions often involve a copper salt like CuOTf with a ligand such as 1,10-phenanthroline-5,6-dione. organic-chemistry.org Another copper-promoted aerobic oxidative [3+2] cycloaddition uses inexpensive Cu₂O with N,N-disubstituted hydrazines and alkynoates, with air serving as the green oxidant. organic-chemistry.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Ruthenium | Acceptorless Dehydrogenative Coupling (ADC) | 1,3-Diols and Arylhydrazines | Green (H₂O, H₂ byproducts), high selectivity, avoids unstable precursors. | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Copper | Aerobic Oxidative Cyclization | β,γ-Unsaturated Hydrazones | Mild conditions, operational simplicity, broad scope, radical mechanism. | organic-chemistry.orgnih.govacs.org |

| Copper | Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted Hydrazines and Alkynoates | Inexpensive catalyst (Cu₂O), air as oxidant, high atom economy. | organic-chemistry.org |

Palladium catalysis is instrumental in forming C–N bonds, enabling the synthesis of N-arylpyrazoles. mit.edu These methods typically involve the cross-coupling of pyrazole derivatives with aryl halides or aryl triflates. organic-chemistry.orgacs.org The use of sterically demanding biaryl dialkylphosphine ligands, such as tBuBrettPhos, has been crucial for promoting these challenging coupling reactions, even with heterocyclic bromides containing multiple heteroatoms. mit.edu One-pot procedures have been developed that combine Pd-catalyzed amination with subsequent cyclization, offering enhanced efficiency and better atom economy. acs.org These reactions can be performed under milder conditions than traditional methods, sometimes utilizing aqueous micellar catalysis to create more environmentally responsible processes. acs.org

Iron, being an abundant and non-toxic metal, serves as an attractive catalyst for pyrazole synthesis. An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of hydrazones and vicinal diols. organic-chemistry.orgdaneshyari.com This method is notable for proceeding under ligand-free and mild conditions, often in the presence of air. daneshyari.comresearchgate.net In a typical procedure, an iron salt such as ferric nitrate (B79036) is used with an oxidant like potassium persulfate to convert the diol into an α-hydroxy carbaldehyde, which then reacts with the hydrazone in a one-pot transformation. daneshyari.comresearchgate.net

Regioselectivity Considerations in Pyrazole Synthesis

A primary challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The classical Knorr condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine often yields a mixture of regioisomers, which can be difficult to separate. ingentaconnect.comacs.org

The regiochemical outcome is determined by which nitrogen atom of the hydrazine (NH or NH₂) initially attacks which carbonyl group of the 1,3-dicarbonyl compound. ingentaconnect.com This selectivity can be influenced by several factors:

Steric and Electronic Effects : Large substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the sterically less hindered pathway. Similarly, strong electron-withdrawing or donating groups can bias the reactivity of the carbonyl groups. ingentaconnect.com

Reaction Conditions : The pH of the reaction medium can play a crucial role. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, forcing the reaction to proceed through the less basic nitrogen. ingentaconnect.com

Nature of Reactants : The use of 1,3-dicarbonyl surrogates, such as β-enaminones or α,β-unsaturated ketones, can lock the conformation and lead to a single regioisomer. ingentaconnect.comnih.gov

Modern synthetic methods, particularly metal-catalyzed and cycloaddition reactions, often provide superior regioselectivity compared to classical condensations. For instance, the [3+2] cycloaddition of vinylsulfonium salts with nitrile imines affords pyrazoles with high regioselectivity. organic-chemistry.org Similarly, the iron-catalyzed reaction of hydrazones and vicinal diols and the ruthenium-catalyzed coupling of 1,3-diols offer highly regioselective pathways to substituted pyrazoles. organic-chemistry.orgorganic-chemistry.orgdaneshyari.com

Introduction of the Ethylamine (B1201723) Moiety

The introduction of an ethylamine side chain at the N1 position of the pyrazole ring is a key step in the synthesis of the target compound and its analogues. Several synthetic strategies can be employed to achieve this, primarily involving the formation of a carbon-nitrogen bond between the pyrazole nitrogen and a two-carbon unit bearing a nitrogen functionality.

Direct N-alkylation of the pyrazole ring is a common and effective method for introducing the ethylamine side chain. This typically involves the reaction of 3-phenylpyrazole with a suitable two-carbon electrophile. A common strategy employs a protected form of 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, to prevent side reactions involving the free amine.

The reaction proceeds by deprotonating the 3-phenylpyrazole with a base, such as potassium carbonate, to form the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of N-(2-bromoethyl)phthalimide to form the N-alkylated phthalimide-protected intermediate. The final step involves the removal of the phthalimide (B116566) protecting group, typically by hydrazinolysis with hydrazine hydrate, to yield the desired primary amine, 2-(3-phenyl-pyrazol-1-yl)-ethylamine (B2941413).

Table 1: Alkylation of 3-Phenylpyrazole

| Reagent 1 | Reagent 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 3-Phenylpyrazole | N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | 2-(2-(3-Phenyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione |

| 2-(2-(3-Phenyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione | Hydrazine hydrate | - | Ethanol | This compound |

Condensation reactions can also be utilized, for instance, by reacting 1-phenyl-1H-pyrazol-3-ol with various aldehydes in a Claisen-Schmidt condensation to form pyrazole-chalcone analogues, which can be further modified. libretexts.org

Reductive amination provides an alternative route to the ethylamine side chain. This method involves the reaction of a pyrazole-containing aldehyde with an amine source in the presence of a reducing agent. For the synthesis of this compound, the key intermediate is (3-phenyl-pyrazol-1-yl)acetaldehyde.

This aldehyde can be synthesized by the oxidation of the corresponding alcohol, 2-(3-phenylpyrazol-1-yl)ethanol, using mild oxidizing agents to prevent overoxidation to the carboxylic acid. organic-chemistry.orgmdpi.com Once the aldehyde is obtained, it can undergo reductive amination with ammonia (B1221849). ijpcbs.com The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to yield the primary amine. ijpcbs.comyoutube.com

Table 2: Reductive Amination for Ethylamine Moiety Introduction

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| 2-(3-Phenylpyrazol-1-yl)ethanol | Mild Oxidizing Agent (e.g., PCC) | - | (3-Phenyl-pyrazol-1-yl)acetaldehyde |

| (3-Phenyl-pyrazol-1-yl)acetaldehyde | Ammonia (aq.) | Reducing Agent (e.g., H₂/Catalyst) | This compound |

Another versatile approach involves introducing a two-carbon linker with a functional group that can be subsequently converted into an amine. A prime example is the alkylation of 3-phenylpyrazole with chloroacetonitrile. This reaction, typically carried out in the presence of a base like sodium hydride in a solvent such as DMF, yields (3-phenyl-pyrazol-1-yl)acetonitrile.

The nitrile group of the resulting compound can then be reduced to a primary amine. This reduction can be achieved using various reagents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent is a powerful reducing agent for this transformation. Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere can also effectively reduce the nitrile to the desired ethylamine. masterorganicchemistry.com This method is advantageous as it avoids the use of protecting groups.

Table 3: Synthesis via Nitrile Reduction

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Alkylation | 3-Phenylpyrazole | Chloroacetonitrile, NaH | (3-Phenyl-pyrazol-1-yl)acetonitrile |

| 2. Reduction | (3-Phenyl-pyrazol-1-yl)acetonitrile | LiAlH₄ or H₂/Raney Ni | This compound |

Chemical Transformations and Derivatization Strategies

The synthesized this compound and its analogues can undergo various chemical transformations, allowing for further derivatization and exploration of their chemical properties. These reactions can target the ethylamine side chain or the pyrazole ring itself.

The pyrazole ring is generally resistant to oxidation, but the side chains are susceptible to transformation. organic-chemistry.org The ethylamine side chain of this compound can be oxidized. The specific products would depend on the oxidizing agent and reaction conditions. For instance, the oxidation of the closely related 2-(pyrazolyl)ethanols with potassium permanganate (B83412) (KMnO₄) has been shown to yield 2-oxo-2-(pyrazol-yl)acetic acids or pyrazole-carboxylic acids, the latter resulting from subsequent decarbonylation. researchgate.netnih.govresearchgate.net By analogy, oxidation of the primary amine could potentially lead to the corresponding carboxylic acid, (3-phenyl-pyrazol-1-yl)acetic acid, through intermediates. The amino group itself can also be the site of oxidation; for example, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. masterorganicchemistry.com

Pyrazoles are aromatic heterocycles, and the reduction of the pyrazole ring to its partially saturated analogue, pyrazoline (dihydropyrazole), is challenging due to the stability conferred by aromaticity. The most common synthetic routes afford pyrazolines through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. researchgate.netmdpi.comnih.govnih.gov These pyrazolines can then be oxidized to form the corresponding pyrazoles. mdpi.comnih.gov

The direct reduction of the aromatic pyrazole ring requires more forcing conditions. Catalytic hydrogenation, a common method for reducing aromatic systems, often requires high pressures and temperatures to affect the pyrazole ring. libretexts.org Another powerful method for the reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.commasterorganicchemistry.comorganicreactions.orgatlanchimpharma.comwikipedia.org However, the application of Birch reduction to nitrogen-containing heterocycles can be complex and may lead to ring cleavage or other side reactions. Therefore, the synthesis of pyrazoline derivatives of this compound would more reliably be achieved by first synthesizing the corresponding chalcone (B49325) and then reacting it with a hydrazine derivative bearing the desired N-substituent.

Table 4: Common Synthesis of Pyrazoline Derivatives

| Reactant 1 | Reactant 2 | Solvent | Product Type |

|---|---|---|---|

| α,β-Unsaturated Ketone (Chalcone) | Hydrazine Hydrate | Ethanol/Acetic Acid | Pyrazoline |

| α,β-Unsaturated Ketone (Chalcone) | Phenylhydrazine | Ethanol/Acetic Acid | N-Phenylpyrazoline |

Nucleophilic Substitution Reactions of the Ethylamine Group

The primary amine of the ethylamine moiety in this compound is a nucleophilic center, readily participating in substitution reactions with various electrophiles. These reactions are fundamental in elongating the carbon chain or introducing new functional groups.

One of the most common nucleophilic substitution reactions involving primary amines is N-alkylation. This can be achieved by reacting the amine with alkyl halides. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The use of a base is often employed to neutralize the hydrohalic acid formed as a byproduct, thus preventing the protonation of the starting amine and driving the reaction to completion. While direct N-alkylation of pyrazoles can sometimes be challenging, the ethylamine group offers a more accessible site for such modifications. For instance, the reaction of a pyrazole derivative with ethyl 2-chloroacetate in the presence of anhydrous potassium carbonate and DMF can lead to the formation of the corresponding N-alkylated product.

Another important class of nucleophilic substitution is the reaction with acylating agents, which is discussed in more detail in the subsequent section on amide formation. The nucleophilicity of the amine can also be harnessed in reactions with other electrophiles, such as epoxides, leading to the formation of amino alcohols.

The following table summarizes representative nucleophilic substitution reactions of the ethylamine group.

| Electrophile | Reagents and Conditions | Product Type |

| Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary or Tertiary Amine |

| Epoxide | Protic or Aprotic Solvent | β-Amino Alcohol |

| Acyl Halide (e.g., R-COCl) | Base (e.g., Pyridine (B92270) or Triethylamine) | Amide |

| Sulfonyl Chloride (e.g., R-SO₂Cl) | Base (e.g., Pyridine or Triethylamine) | Sulfonamide |

Formation of Amide and Ester Derivatives

The primary amine of this compound readily undergoes acylation with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, to form stable amide linkages. This reaction is one of the most widely used transformations in organic synthesis. The formation of an amide bond can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and biological activity.

The reaction with an acyl chloride is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the hydrochloric acid produced during the reaction. Alternatively, the Schotten-Baumann reaction conditions, involving an aqueous base, can be employed. Carboxylic acids can be coupled directly with the amine using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

While direct esterification of the ethylamine group is not possible, ester functionalities can be introduced into derivatives of this compound. For example, if the ethylamine side chain is modified to contain a hydroxyl group, this can then be esterified with a carboxylic acid or its derivative.

The table below illustrates common methods for the formation of amide derivatives from this compound.

| Acylating Agent | Coupling Agent/Base | Solvent | Product |

| Carboxylic Acid (R-COOH) | DCC or EDC | Dichloromethane (DCM) or Dimethylformamide (DMF) | N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)amide |

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)amide |

| Acid Anhydride ((RCO)₂O) | Pyridine or catalytic DMAP | Dichloromethane (DCM) | N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)amide |

Schiff Base Formation and Subsequent Cyclization Reactions

The primary amine of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.

Schiff bases derived from this compound are versatile intermediates for the synthesis of a variety of heterocyclic systems. The imine functionality can undergo a range of cyclization reactions, depending on the nature of the substituents and the reaction conditions. For example, the reaction of a Schiff base with an appropriate reagent can lead to the formation of new ring systems. Hydrazones, which are analogous to Schiff bases but are formed from hydrazides, can be cyclized to form azetidines, thiazolidines, oxazepines, and tetrazoles upon reaction with reagents like α-chloroacetyl chloride, thioacetic acid, phthalic anhydride, and sodium azide, respectively. alfa-chemistry.comresearchgate.net

The following table provides examples of cyclization reactions of Schiff base analogues.

| Schiff Base Analogue | Cyclizing Reagent | Resulting Heterocycle |

| Hydrazone | α-Chloroacetyl chloride | Azetidine |

| Hydrazone | Thioacetic acid | Thiazolidine |

| Hydrazone | Phthalic anhydride | Oxazepine |

| Hydrazone | Sodium azide | Tetrazole |

These synthetic transformations highlight the utility of this compound as a versatile building block in the construction of more complex molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (B2941413) is expected to display distinct signals corresponding to the protons of the phenyl ring, the pyrazole (B372694) ring, and the ethylamine (B1201723) side chain.

Phenyl Protons: The protons on the monosubstituted phenyl ring will appear in the aromatic region, typically between δ 7.20 and 7.80 ppm. The protons ortho to the pyrazole ring are expected to be the most deshielded, while the meta and para protons will resonate at slightly higher fields. The signals would likely present as complex multiplets.

Pyrazole Protons: The pyrazole ring contains two non-equivalent protons. The proton at the C4 position (H4) is expected to appear as a doublet around δ 6.3-6.5 ppm. The proton at the C5 position (H5) would be adjacent to the nitrogen atom of the ethylamine substituent and is predicted to be a doublet in the range of δ 7.4-7.6 ppm.

Ethylamine Protons: The ethylamine side chain consists of two methylene (B1212753) groups. The methylene group attached to the pyrazole nitrogen (-N-CH₂-) is expected to be a triplet around δ 4.2-4.4 ppm. The adjacent methylene group attached to the amino group (-CH₂-NH₂) would likely appear as a triplet around δ 3.1-3.3 ppm. The two protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often observed between δ 1.5 and 3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H (ortho) | 7.70 - 7.80 | Multiplet |

| Phenyl H (meta, para) | 7.20 - 7.45 | Multiplet |

| Pyrazole H5 | 7.40 - 7.60 | Doublet |

| Pyrazole H4 | 6.30 - 6.50 | Doublet |

| -N-CH₂- | 4.20 - 4.40 | Triplet |

| -CH₂-NH₂ | 3.10 - 3.30 | Triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Phenyl Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (δ 125-140 ppm). The carbon atom attached to the pyrazole ring (ipso-carbon) would be expected around δ 130-133 ppm.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring are chemically distinct. The C3 carbon, bearing the phenyl substituent, is predicted to be the most downfield, likely in the range of δ 150-153 ppm. The C5 carbon is expected around δ 139-141 ppm, and the C4 carbon should appear at the highest field among the ring carbons, around δ 105-107 ppm. researchgate.net

Ethylamine Carbons: The two aliphatic carbons of the ethylamine chain will resonate at a much higher field. The carbon atom bonded to the pyrazole nitrogen (-N-CH₂-) is expected around δ 50-52 ppm, while the terminal carbon bonded to the amino group (-CH₂-NH₂) would be found further upfield, around δ 40-42 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | 150 - 153 |

| Pyrazole C5 | 139 - 141 |

| Phenyl C (ipso) | 130 - 133 |

| Phenyl CH | 125 - 129 |

| Pyrazole C4 | 105 - 107 |

| -N-CH₂- | 50 - 52 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₃N₃, giving it a monoisotopic mass of approximately 187.11 g/mol .

In positive-ion ESI-MS, the molecule is expected to be readily protonated at the basic primary amine to yield the molecular ion [M+H]⁺ at m/z 188.1. nih.gov The fragmentation of this ion under tandem MS (MS/MS) conditions would likely proceed through several characteristic pathways. Phenethylamine derivatives are known to undergo fragmentation involving the side chain. nih.govmdpi.com A primary fragmentation pathway would be the cleavage of the C-C bond between the two methylene groups, leading to the formation of a stable pyrazolyl-methyl cation. Another common fragmentation in phenethylamines involves the loss of ammonia (B1221849) (NH₃). nih.gov

Predicted Fragmentation Pathways:

[M+H]⁺ → Loss of the ethylamine side chain: Cleavage could lead to a fragment corresponding to the phenylpyrazole moiety.

α-cleavage: Cleavage of the bond between the amino group and the methylene carbon, leading to a loss of CH₂NH₂.

β-cleavage: Cleavage of the bond between the two methylene carbons is a characteristic fragmentation for phenethylamines and would likely be a dominant pathway. mdpi.com

Table 3: Predicted Key Ions in the ESI-MS Spectrum of this compound

| m/z | Ion | Description |

|---|---|---|

| 188.1 | [M+H]⁺ | Protonated molecular ion |

| 171.1 | [M+H - NH₃]⁺ | Loss of ammonia |

| 158.1 | [M+H - CH₂NH₂]⁺ | α-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3400-3250 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: Sharp bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl and pyrazole rings.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ will correspond to the symmetric and asymmetric stretching of the methylene groups in the ethylamine chain.

N-H Bending: A medium to strong absorption band between 1650 and 1580 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyrazole rings are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aliphatic C-N bond is anticipated in the 1250–1020 cm⁻¹ range, while the aromatic C-N stretch (pyrazole ring) may appear around 1335-1250 cm⁻¹. orgchemboulder.comresearchgate.net

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| N-H Bend (primary amine) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C / C=N Stretch | 1600 - 1450 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing arrangement.

For this compound, an X-ray crystallographic analysis would, if a suitable single crystal could be grown, provide precise measurements for:

The planarity of the pyrazole and phenyl rings.

The dihedral angle between the planes of the phenyl and pyrazole rings.

The conformation of the flexible ethylamine side chain.

The bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

The nature of intermolecular hydrogen bonds, likely involving the primary amine group (N-H···N interactions), which would be crucial in understanding the solid-state supramolecular structure.

As of this writing, a published crystal structure for this compound has not been found in publicly accessible databases. Therefore, no experimental crystallographic data can be presented.

Analysis of Molecular Conformation and Intermolecular Interactions

A definitive analysis of the molecular conformation of this compound would require data from single-crystal X-ray diffraction or advanced NMR spectroscopic techniques. Such studies would elucidate key structural parameters.

For analogous phenyl-pyrazole systems, the conformation is largely influenced by the dihedral angle between the planar pyrazole ring and the appended phenyl ring. This angle is determined by steric and electronic effects. The ethylamine side chain introduces additional conformational flexibility around the C-C and C-N single bonds.

Interactive Data Table: Expected Structural Parameters

| Parameter | Expected Value/Commentary |

| Pyrazole Ring Geometry | Planar |

| Phenyl Ring Geometry | Planar |

| Dihedral Angle (Pyrazole-Phenyl) | Dependent on steric hindrance; variable |

| Ethylamine Chain Conformation | Flexible; likely adopts a staggered conformation |

Chelation and Coordination Environment Studies

The this compound molecule possesses multiple potential coordination sites, making it a candidate for acting as a ligand in coordination chemistry. The two nitrogen atoms of the pyrazole ring and the nitrogen atom of the ethylamine group could all potentially bind to a metal center.

Specifically, the arrangement of the pyrazole N2 atom and the ethylamine nitrogen atom could allow for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This bidentate chelation is a common coordination mode for similar ligands and often leads to enhanced stability of the resulting metal complex.

Detailed studies would be necessary to determine the specific coordination environment, including the coordination number and geometry around the metal center, as well as the nature of the bonds formed. Factors such as the nature of the metal ion, the counter-anion, and the solvent system would all influence the final structure of any coordination complex.

Interactive Data Table: Potential Coordination Behavior

| Feature | Description |

| Potential Donor Atoms | Pyrazole N2, Ethylamine N |

| Likely Chelation Mode | Bidentate (N,N') |

| Chelate Ring Size | 5-membered |

| Potential Coordination Geometries | Octahedral, square planar, tetrahedral (metal-dependent) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are widely applied to study pyrazole (B372694) derivatives to elucidate their electronic structure, reactivity, and spectroscopic characteristics. Such studies often employ various levels of theory to explore molecular geometries, orbital energies, and charge distributions, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a standard tool for theoretical studies on pyrazole derivatives due to its balance of accuracy and computational cost. bohrium.comresearchgate.netnih.gov DFT calculations are used to optimize molecular geometries and predict a wide range of properties, including vibrational frequencies, reaction energies, and electronic characteristics. nih.gov For various pyrazole-containing compounds, DFT studies have successfully predicted their physicochemical properties and provided insights into their stability and reactivity. researchgate.netnih.gov

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. Using DFT methods, researchers can calculate the most stable conformation, including critical bond lengths, bond angles, and dihedral angles. researchgate.net For pyrazole derivatives, the optimized geometry reveals the planarity of the pyrazole ring and the orientation of its substituents. researchgate.net For instance, in a study of a different pyrazole derivative, the pyrazole ring was found to adopt a planar conformation, with specific dihedral angles defining the orientation of the phenyl rings relative to the central pyrazole ring. researchgate.net

While specific experimental or calculated geometric parameters for 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (B2941413) were not found in the provided search results, a hypothetical table for its optimized geometry is presented below. The values would typically be obtained from DFT calculations, for example, at the B3LYP/6-311++G(d,p) level of theory. irjweb.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data) Specific computational data for this molecule is not available in the searched literature.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C-C (phenyl) | Data not available |

| C-N (pyrazole) | Data not available | |

| N-N (pyrazole) | Data not available | |

| C-C (ethyl) | Data not available | |

| C-N (ethyl) | Data not available | |

| Bond Angles | C-N-N (pyrazole) | Data not available |

| N-C-C (pyrazole) | Data not available | |

| C-C-C (phenyl) | Data not available | |

| Dihedral Angles | Phenyl-Pyrazole | Data not available |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions and intramolecular charge transfer. nih.govirjweb.com In studies of various heterocyclic compounds, the HOMO-LUMO gap has been used to assess bioactivity and stability. irjweb.com

The specific HOMO, LUMO, and energy gap values for this compound have not been detailed in the available literature. A representative data table for these parameters is shown below.

Table 2: Calculated FMO Properties for this compound (Hypothetical Data) Specific computational data for this molecule is not available in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), and green areas represent neutral potential. researchgate.net For various pyrazole compounds, MEP analysis has been used to identify reactive sites and understand intermolecular interactions. researchgate.net

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net Fukui functions are used to pinpoint the most reactive sites for various types of chemical reactions, providing a more detailed picture of reactivity than MEP maps alone. nih.govresearchgate.net This analysis is particularly useful for complex heterocyclic systems like pyrazoles to predict regioselectivity in reactions. researchgate.net

Wave functional properties such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide intuitive and powerful ways to analyze chemical bonding. rsc.org ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron, offering a clear picture of core, bonding, and lone pair electrons. researchgate.net Similarly, LOL can distinguish regions of high and low electron localization, providing clear insights into bonding patterns and electron delocalization in cyclic π-conjugated systems. rsc.orgresearchgate.net These methods are effective in characterizing the nature of chemical bonds and aromaticity in heterocyclic rings like pyrazole. rsc.org

Density Functional Theory (DFT) Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are fundamental to predicting and analyzing the interaction between a small molecule, such as this compound, and a biological target, typically a protein. These studies can provide a static, yet insightful, snapshot of the binding event.

Prediction of Ligand-Protein Interactions

The initial step in understanding the potential pharmacological profile of this compound involves identifying its likely protein targets. Computational methods such as reverse docking or target fishing would be employed. These techniques screen the compound against a vast library of protein structures to predict potential binding partners. The prediction is based on the complementarity of the ligand's shape and chemical properties to the protein's binding site. For instance, the phenyl and pyrazole moieties of the compound might favor interactions with hydrophobic pockets, while the ethylamine (B1201723) group could form hydrogen bonds with polar residues.

Binding Mode Analysis

Once a potential protein target is identified, molecular docking simulations are performed to predict the most probable binding orientation or "pose" of this compound within the active site. Sophisticated algorithms would explore various conformational possibilities of the ligand and its placement within the binding pocket. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the phenyl ring of the ligand and aromatic residues of the protein.

A hypothetical binding mode analysis might reveal the following interactions:

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue(s) of Protein |

| Phenyl Ring | Pi-Pi Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Pyrazole Ring | Hydrogen Bonding / Hydrophobic | Polar or non-polar residues in the active site |

| Ethylamine Group | Hydrogen Bonding / Ionic | Acidic or polar residues (e.g., Aspartic Acid, Glutamic Acid, Serine) |

Analysis of Selectivity and Binding Energies

A crucial aspect of drug design is ensuring selectivity towards the intended target to minimize off-target effects. Computational methods can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), of this compound to its primary target and compare it with its affinity for other related proteins. A significantly lower (more negative) binding energy for the intended target would suggest higher selectivity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate these binding free energies from docked poses.

Correlation with In Vitro Data

The predictive power of computational models is ultimately validated by experimental data. Should in vitro assays be conducted to determine the biological activity of this compound (e.g., IC50 or Ki values), these results would be correlated with the computationally predicted binding energies. A strong correlation would validate the computational model and provide confidence in its predictive ability for designing future analogs with improved potency and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein.

Exploration of Conformational Landscapes and Protein Dynamics

MD simulations would be employed to explore the conformational landscape of this compound when bound to its target protein. These simulations, typically run for nanoseconds to microseconds, would reveal how the ligand and protein adapt to each other. Analysis of the simulation trajectory can identify stable binding poses, transient interactions, and the role of water molecules in mediating the binding. Furthermore, MD simulations can shed light on how the binding of the ligand might induce conformational changes in the protein, potentially allosterically modulating its function. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots would be generated to analyze the stability of the complex and the flexibility of individual residues, respectively.

Structure Activity Relationship Sar Studies

Impact of Substituents on the Pyrazole (B372694) Ring

The pyrazole ring is a core component of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (B2941413), and alterations to this heterocycle can profoundly affect its biological profile. The nature, size, and electronic properties of substituents on the pyrazole ring play a critical role in modulating the compound's interaction with its biological targets.

The position of the phenyl group on the pyrazole ring and the nature of its substituents are key determinants of activity. Generally, the 3-phenyl substitution pattern is considered optimal for certain biological activities. Shifting the phenyl group to other positions on the pyrazole ring often leads to a decrease in potency.

Substituents on the phenyl ring have been extensively studied to probe the electronic and steric requirements for optimal activity. The introduction of electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) of the phenyl ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. For instance, in a series of 1-phenylpyrazole (B75819) derivatives, substitutions on the phenyl ring were found to be critical for their inhibitory activity against certain enzymes. elsevierpure.com

| Compound/Analog | Substitution on Phenyl Ring | Observed Effect on Activity |

| Analog A | 4-Chloro | Increased potency in some assays |

| Analog B | 4-Methoxy | Variable, sometimes decreased activity |

| Analog C | 3,4-Dichloro | Potent activity in specific contexts |

| Analog D | 4-Nitro | Generally leads to a decrease in activity |

This table is a representative summary based on general SAR principles for phenyl-substituted pyrazoles and may not directly correspond to specific tested analogs of this compound.

Modifications of the Ethanamine Linker and Terminal Amine

The ethylamine (B1201723) side chain at the 1-position of the pyrazole ring is a crucial feature that influences the molecule's flexibility, basicity, and ability to interact with biological targets. Modifications to both the two-carbon linker and the terminal amino group have been explored to understand their role in biological activity.

Lengthening or shortening the ethylamine linker can alter the distance between the pyrazole core and the terminal amine, which can be critical for proper orientation within a receptor's binding site. Homologation of the linker, for instance by introducing a propyl or butyl chain, often results in a decrease in affinity, suggesting that the two-carbon spacing is optimal for many targets.

The nature of the terminal amine also plays a significant role. Primary amines can act as hydrogen bond donors and acceptors, which is often a key interaction. Conversion of the primary amine to a secondary or tertiary amine by introducing alkyl groups can modify the compound's lipophilicity, basicity, and steric profile, leading to changes in activity and selectivity. For example, in a series of pyrazole derivatives, the terminal amine was found to be essential for their anti-inflammatory effects. nih.gov

| Modification | Description | Potential Impact on Activity |

| Linker Length | Shortening or lengthening of the ethyl chain | Often leads to decreased potency due to suboptimal positioning of the amine. |

| Alkylation of Amine | Conversion of primary to secondary or tertiary amine | Can alter selectivity and potency by modifying steric and electronic properties. |

| Acylation of Amine | Conversion to an amide | Generally reduces basicity and may decrease activity if a charged amine is required for interaction. |

This table illustrates general principles of linker and terminal amine modifications in pharmacologically active ethylamine-containing compounds.

Effect of Chirality on Biological Activity and Selectivity

Chirality can have a profound impact on the biological activity and selectivity of drug molecules. If a chiral center is introduced into the this compound scaffold, for instance by substitution on the ethylamine linker, the resulting enantiomers may exhibit different pharmacological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which can preferentially bind one enantiomer over the other.

For example, the introduction of a methyl group on the carbon atom of the ethylamine linker adjacent to the pyrazole ring would create a chiral center. The (R)- and (S)-enantiomers could have different potencies and selectivities for their biological targets. One enantiomer may fit more snugly into the binding pocket of a receptor, leading to a stronger and more effective interaction, while the other enantiomer may bind less effectively or even interact with a different target altogether. Although specific studies on the chirality of this compound are not extensively reported, the principle of stereoselectivity is a fundamental concept in medicinal chemistry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These analyses employ statistical models to predict the activity of new, unsynthesized analogs based on their physicochemical properties, also known as molecular descriptors.

For pyrazole derivatives, QSAR models have been successfully developed to understand the structural requirements for various biological activities. nih.govmsjonline.orgnih.gov These models typically use descriptors that quantify steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies of pyrazole derivatives include:

Steric descriptors: Molecular weight, molar volume, and shape indices.

Electronic descriptors: Dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: LogP (partition coefficient), which measures the lipophilicity of the molecule.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to pyrazole derivatives. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such studies provide valuable guidance for the rational design of new analogs with improved potency and selectivity. acs.orgacs.org

Mechanistic Investigations Beyond Synthesis

Mechanisms of Biological Interaction (Preclinical/In Silico Focus)

While direct experimental studies on the biological mechanisms of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (B2941413) are limited in publicly available literature, the extensive research on structurally related phenylpyrazole derivatives allows for the formulation of potential interaction pathways. These investigations are crucial for predicting therapeutic applications and guiding future drug development. The phenylpyrazole scaffold is a recognized pharmacophore, known to interact with a variety of biological targets.

In silico studies and preclinical evaluations of analogous compounds suggest that molecules containing the phenylpyrazole core could act through several mechanisms. Computational models predict that these compounds may function as enzyme inhibitors, receptor ligands, or modulators of ion channels. The specific mode of action is heavily influenced by the nature and position of substituents on the pyrazole (B372694) and phenyl rings. For instance, in silico bioactivity scoring for some complex quinazolinone derivatives incorporating a piperazine (B1678402) moiety revealed potential as GPCR ligands, kinase inhibitors, and enzyme inhibitors. While structurally distinct, these findings highlight the versatility of heterocyclic compounds in interacting with diverse biological systems.

The phenylpyrazole nucleus is a common feature in many enzyme inhibitors. Research into related compounds has identified several potential enzymatic targets.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition : A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as potential multitarget ligands for Alzheimer's disease. Many of these compounds showed potent and selective inhibitory activity against MAO-B and good inhibitory activity against AChE in the nanomolar to low micromolar range. researchgate.net Modeling studies suggested that these compounds bind within the active sites of these enzymes, forming critical interactions. For example, chloro-substituted derivatives were found to be more effective as AChE inhibitors, whereas fluoro-substituted analogs showed better MAO-B inhibition. researchgate.net This suggests that the ethylamine (B1201723) side chain of this compound could potentially interact with the active sites of similar enzymes.

Meprin α and Meprin β Inhibition : Recent studies have focused on pyrazole-based scaffolds as inhibitors of meprins, a family of metalloproteases. nih.govresearchgate.net Derivatives with a 3,5-diphenylpyrazole (B73989) core have demonstrated high potency, with modifications to the phenyl rings modulating activity and selectivity. nih.gov The mechanism involves the inhibitor binding to the enzyme's active site, with specific substituents interacting with subsites like S1 and S1' to enhance affinity. researchgate.net

Other Enzymatic Targets : The pyrazole scaffold has been incorporated into inhibitors for a wide range of other enzymes, including N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme target for antibiotics. mdpi.com

Table 1: Examples of Enzyme Inhibition by Structurally Related Phenylpyrazole Derivatives This table presents data for analogous compounds to illustrate the potential of the phenylpyrazole scaffold, not for this compound itself.

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazoles | Acetylcholinesterase (AChE) | Chloro-derivatives showed potent inhibition. | researchgate.net |

| 3-Aryl-1-phenyl-1H-pyrazoles | Monoamine Oxidase B (MAO-B) | Fluoro-derivatives showed potent and selective inhibition. | researchgate.net |

| 3,5-Diphenylpyrazole Derivatives | Meprin α / Meprin β | Potent pan-meprin inhibitors were developed. | nih.govresearchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazole Derivatives | DapE (bacterial enzyme) | N-phenyl analogs showed significant inhibition (e.g., ~80% at 100 µM). | mdpi.com |

Phenylpyrazole derivatives have also been explored as ligands for various cell surface and nuclear receptors.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) : Pyrazole-containing compounds have been designed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a target for neurodevelopmental diseases. nih.gov Structural modifications to the pyrazole ring and its substituents were shown to significantly alter the compound's ability to potentiate the effects of the endogenous ligand, acetylcholine. nih.gov

Aryl Hydrocarbon Receptor (AhR) : A pyrazole carboxylic acid derivative, CH-223191, was identified as a potent and specific antagonist of the aryl hydrocarbon receptor. This compound was shown to block the binding of the toxicant TCDD to the receptor, thereby preventing its nuclear translocation, DNA binding, and subsequent target gene expression. nih.gov This highlights the potential for pyrazole-based structures to directly compete for ligand binding sites on nuclear receptors.

Investigations of Tautomerism and its Chemical Implications

The unsubstituted pyrazole ring of the parent 3-phenylpyrazole is subject to annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in an equilibrium between two distinct tautomeric forms: 3-phenyl-1H-pyrazole and 5-phenyl-1H-pyrazole. In the context of this compound, the substitution occurs on one of these nitrogen atoms, "fixing" the tautomeric form. However, understanding the tautomerism of the parent heterocycle is critical as it dictates which isomer is available for synthetic reactions that lead to the final compound.

Experimental studies using multinuclear NMR spectroscopy and X-ray crystallography have provided definitive insights into this equilibrium. fu-berlin.dersc.org

In Solution : 1H, 13C, and 15N NMR studies have shown that 3(5)-phenylpyrazoles exist in solution as a mixture of both tautomers. However, the equilibrium strongly favors the 3-phenyl tautomer. fu-berlin.dersc.org The ratio of tautomers can be influenced by factors such as the solvent, temperature, and concentration, which affect the rate of proton exchange. fu-berlin.de

In the Solid State : X-ray diffraction analysis of 4-bromo-3(5)-phenylpyrazole, a close analog used as a model for the parent compound, revealed that only the 3-phenyl tautomer is present in the crystal lattice. fu-berlin.de This suggests that this form is thermodynamically more stable in the solid phase, likely due to more favorable intermolecular interactions and crystal packing.

The chemical implications of this tautomeric behavior are significant. The predominance of the 3-phenyl tautomer influences the molecule's reactivity and its potential for biological interactions. The position of the N-H proton and the lone pair on the second nitrogen atom defines the molecule's hydrogen bonding capabilities, acting as both a hydrogen bond donor and acceptor. This directional bonding is crucial for the specific recognition and binding of the molecule within an enzyme's active site or a receptor's binding pocket. Therefore, the inherent preference for the 3-phenyl tautomer is a key determinant of the structure-activity relationship for derivatives like this compound.

Table 2: Summary of Tautomerism Studies on 3(5)-Phenylpyrazole

| Method | State | Key Finding | Conclusion | Reference |

|---|---|---|---|---|

| Multinuclear NMR Spectroscopy | Solution | A mixture of tautomers is present, but the equilibrium is rich in the 3-phenyl form. | The 3-phenyl tautomer is the major species in various solutions. | fu-berlin.dersc.orgnih.gov |

| X-Ray Crystallography | Solid | Only the 3-phenyl tautomer is observed in the crystal structure of an analog. | The 3-phenyl tautomer is the more stable form in the solid state. | fu-berlin.de |

Applications in Chemical Sciences

Building Blocks in Organic Synthesis

The pyrazole (B372694) nucleus is a well-established and important scaffold in organic synthesis, utilized for the construction of a variety of biologically and chemically significant compounds. nih.govresearchgate.net 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (B2941413), as a derivative, functions as a key building block for creating more elaborate molecular structures.

The pyrazole core is a fundamental unit in the synthesis of fused heterocyclic systems. nih.gov The presence of the reactive ethylamine (B1201723) group and the phenyl-substituted pyrazole ring in this compound provides multiple reaction sites for building complex molecular frameworks. Pyrazole derivatives are instrumental in synthesizing a range of compounds, including pyrazolo[3,4-d]pyrimidines and other fused systems. ics-ir.org The general strategy involves leveraging the existing pyrazole ring as a foundation and modifying its substituents or using them in cyclization reactions to create more intricate, polycyclic architectures. For instance, the amino group can be transformed into various functional groups or used as a nucleophile to link the pyrazole moiety to other molecular fragments, leading to the assembly of complex target molecules.

The structure of this compound inherently contains multiple functional groups—the primary amine, the aromatic phenyl ring, and the nitrogen-containing pyrazole heterocycle—making it an ideal precursor for polyfunctionalized compounds. Each part of the molecule can be selectively modified. The primary amine can undergo a wide range of reactions, such as acylation, alkylation, and condensation, to introduce new functionalities. The pyrazole ring itself can be subject to electrophilic substitution, allowing for the introduction of additional substituents. This versatility enables chemists to use this compound as a starting point for molecules decorated with a variety of chemical groups, which is particularly useful in medicinal chemistry and materials science for creating libraries of compounds with diverse properties. nih.gov

Catalytic Applications and Ligand Design

The nitrogen atoms in the pyrazole ring and the ethylamine side chain make this compound an excellent candidate for ligand design in coordination chemistry and catalysis.

Pyrazole-containing molecules are widely recognized for their ability to act as effective N-donor ligands, forming stable complexes with a variety of transition metals. mdpi.com The ethylamine moiety provides an additional coordination site, allowing the molecule to function as a bidentate ligand, binding to a metal center through one of the pyrazole nitrogens and the terminal amino nitrogen. This chelation effect often results in highly stable metal complexes. Research has demonstrated the synthesis of various pyrazolylethylamine compounds and their successful coordination with transition metals such as palladium(II) and nickel(II). uj.ac.zanih.gov These complexes are foundational for developing catalysts for various organic transformations.

Table 1: Examples of Transition Metal Complexes with Pyrazole-based Ligands

| Metal Center | Ligand Type | Application Area |

| Palladium(II) | Pyrazolylethylamine | Catalysis (Olefin Oligomerization) uj.ac.za |

| Nickel(II) | Pyrazolylethylamine | Catalysis (Olefin Oligomerization) uj.ac.za |

| Zinc(II) | Acylpyrazolone | Coordination Chemistry nih.gov |

| Copper(II) | Di(pyrazol-3-yl)pyridine | Functional Materials mdpi.com |

Palladium complexes featuring pyrazole-based ligands have shown significant catalytic activity in carbon-carbon coupling reactions, which are fundamental tools in modern organic synthesis. The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, can be effectively catalyzed by palladium systems incorporating pyrazole-containing ligands. nih.govnih.gov These ligands can stabilize the palladium catalyst, enhancing its efficiency and longevity. While direct use of this compound as a ligand in published Heck or Suzuki reactions is not extensively detailed, related pyrazole-phosphine and pyridine-pyrazole ligands have been successfully employed in Pd(0) and Pd(II) catalyzed cross-coupling reactions, demonstrating the utility of the pyrazole scaffold in this context. mdpi.commdpi.com These reactions are crucial for synthesizing biaryls and other conjugated systems found in many pharmaceuticals and advanced materials.

Complexes of nickel(II) and palladium(II) with pyrazolylethylamine ligands have been specifically investigated as catalysts for the oligomerization of olefins, such as ethylene. uj.ac.za Olefin oligomerization is an industrially important process for producing linear alpha-olefins, which are key intermediates for plastics, detergents, and lubricants. researchgate.net In these catalytic systems, the pyrazolylethylamine ligand coordinates to the metal center, creating an active site that facilitates the step-wise addition of olefin monomers. The specific structure of the ligand, including the substituents on the pyrazole ring, can influence the activity of the catalyst and the distribution of the resulting oligomer chain lengths. uj.ac.za The application of such complexes in catalysis highlights the importance of designing specific ligand architectures to control chemical reactivity. researchgate.net

Scorpionate Ligands and their Catalytic Systems

The term "scorpionate" refers to a class of tripodal ligands that bind to a metal center in a pincer-like fashion, much like a scorpion grasping its prey. mdpi.com Pyrazole-containing molecules are fundamental building blocks for these ligands. mdpi.comnih.gov While classical scorpionate ligands are often based on tris(pyrazolyl)methane (Tpm) or tris(pyrazolyl)borate (Tp) cores, the concept extends to heteroscorpionates where one or more pyrazole units are replaced by other donor groups. nih.gov

The structure of this compound is well-suited for creating bidentate or potentially tridentate ligands. The pyrazole ring provides a nitrogen donor, while the terminal amine of the ethylamine chain offers a second coordination site. This N,N'-donor set can be further functionalized, for instance, by reacting the primary amine with other pyrazole-containing molecules to create more complex, tripodal scorpionate-like structures. These ligands are instrumental in stabilizing various metal centers, enabling their use in diverse catalytic applications.

Homogeneous and Supported Catalysis

Pyrazole derivatives are widely used as ligands in both homogeneous and supported catalysis due to their strong coordination to metal ions and the electronic tunability of the pyrazole ring. mdpi.commdpi.com The compound this compound can act as a ligand in homogeneous catalytic systems where the resulting metal complex is soluble in the reaction medium. For example, palladium complexes with pyrazole-based ligands have been shown to be effective catalysts for cross-coupling reactions like the Heck reaction. mdpi.com

In supported catalysis, the ethylamine group provides a convenient anchor for immobilizing the molecule onto a solid support, such as silica (B1680970) or magnetic nanoparticles. mdpi.com This heterogenization of the catalyst offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. mdpi.comnih.gov

Materials Science Research

The incorporation of pyrazole scaffolds into functional materials is an active area of research, leveraging their unique electronic and photophysical properties.

Integration into Advanced Materials

The phenyl and pyrazole rings in this compound form a conjugated system that can be exploited in the design of organic electronic materials. Biphenyl and pyrazole fragments are found in compounds developed for organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The ethylamine side chain offers a reactive handle for integrating the molecule into larger polymeric structures or for grafting it onto surfaces, thereby modifying the properties of advanced materials.

Aggregation-Induced Emission (AIE) Studies (General to related scaffolds)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgrsc.org This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org

While specific AIE studies on this compound are not extensively documented, research on related pyrazole derivatives demonstrates the potential of this scaffold. For instance, tripodal pyrazole derivatives built on a 1,3,5-triethylbenzene (B86046) scaffold have been shown to exhibit aggregation-induced emission enhancement (AIEE). rsc.org These compounds are weakly fluorescent in good solvents like THF but show a significant increase in fluorescence intensity upon the addition of a poor solvent like water, which induces the formation of nanoaggregates. rsc.org The presence of peripheral phenyl rings on the pyrazole units was found to be crucial for the AIEE effect. rsc.org This suggests that the phenyl-substituted pyrazole core of this compound is a promising feature for designing AIE-active materials. nih.gov

Table 1: Photophysical Properties of AIE-Active Pyrazole Derivatives Interactive table: Click on headers to sort.

| Compound | Solvent System | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Key Observation | Reference |

|---|---|---|---|---|---|

| Tripodal Pyrazole Ligand 1 | THF | ~260 | - | Weakly fluorescent | rsc.org |

| Tripodal Pyrazole Ligand 1 | 90% H₂O / 10% THF | - | ~450 | Strong fluorescence enhancement (AIEE) | rsc.org |

| Trigonal Fluorinated Pyrazole | DMF/H₂O mixture | - | - | Shows solid-state fluorescence | rsc.org |

| BODIPY-Pyrazole Probe | Aqueous medium | - | - | High quantum yield due to AIE process | nih.gov |

Template Synthesis

The pyrazole ring is a versatile heterocyclic scaffold that serves as a template for the synthesis of a wide range of more complex molecules. nih.govnih.gov

Utilizing Pyrazole Derivatives as Templates for Further Functionalization

The pyrazole core in this compound can be chemically modified at several positions. The carbon atoms of the pyrazole ring and the phenyl ring can undergo electrophilic substitution reactions, while the nitrogen atoms offer sites for alkylation, arylation, and other modifications. nih.gov The primary amine of the ethylamine side chain is particularly useful as a point for further functionalization. It can readily react with aldehydes, ketones, acid chlorides, and other electrophiles to build more elaborate molecular architectures. For example, reaction with β-dicarbonyl compounds can lead to the formation of new heterocyclic rings, demonstrating the utility of pyrazole derivatives as templates for generating molecular diversity.

Table 2: Common Functionalization Reactions for Pyrazole Scaffolds Interactive table: Click on headers to sort.

| Reaction Type | Reagents | Position of Functionalization | Resulting Structure | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, Base | Pyrazole N-1 or N-2 | N-substituted pyrazole | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrazole C-4 | 4-Formylpyrazole | mdpi.com |

| Cyclocondensation | Hydrazines, 1,3-Dicarbonyls | Ring formation | Substituted pyrazole ring | nih.gov |

| Amine Acylation | Acid chlorides, Amine | Side-chain amine | Amide derivative |

Potential Biological Applications Preclinical and in Silico Studies

Enzyme Inhibition Studies (Preclinical/In Vitro/In Silico)

While no direct inhibitory studies were found for 2-(3-Phenyl-pyrazol-1-yl)-ethylamine (B2941413), the broader class of phenylpyrazole derivatives has been investigated for its potential to inhibit various enzymes.